SBI-477 Inhibits TAG Accumulation with Defined EC50 Values in Myocytes
SBI-477 potently inhibits triacylglyceride (TAG) accumulation in myocytes, with EC50 values of approximately 100 nM in rat H9c2 myocytes and 1 µM in primary human skeletal myotubes [1]. In contrast, the optimized analog SBI-993 exhibits improved potency, though precise EC50 values for TAG inhibition in human myotubes are not explicitly reported [2]. The observed potency in human myotubes defines the concentration range required for effective target engagement in human-relevant in vitro systems.
| Evidence Dimension | Inhibition of TAG accumulation (EC50) |
|---|---|
| Target Compound Data | SBI-477: ~100 nM (rat H9c2 myocytes); ~1 µM (human skeletal myotubes) |
| Comparator Or Baseline | SBI-993 (analog): Improved potency but exact EC50 not provided in primary reference |
| Quantified Difference | SBI-477 potency defined; SBI-993 reported as 'improved' |
| Conditions | Oleate-loaded myocytes; 24 h treatment |
Why This Matters
Defined EC50 values enable precise dosing for target engagement in human myotube models, facilitating reproducible metabolic studies.
- [1] Ahn B, Soundarapandian MM, Sessions H, et al. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling. J Clin Invest. 2016;126(9):3567-3579. DOI: 10.1172/JCI87382. View Source
- [2] Ahn B, Soundarapandian MM, Sessions H, et al. MondoA coordinately regulates skeletal myocyte lipid homeostasis and insulin signaling. J Clin Invest. 2016;126(9):3567-3579. (see Supplemental Figure 6) View Source
